

# Methyl Cedryl Ketone gas chromatography-mass spectrometry (GC-MS) analysis protocol

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## Compound of Interest

Compound Name: Methyl Cedryl Ketone

Cat. No.: B15599395

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## Application Notes and Protocols for the GC-MS Analysis of Methyl Cedryl Ketone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl Cedryl Ketone** (MCK), also known by its synonym Acetyl Cedrene, is a valuable fragrance ingredient prized for its persistent woody and amber scent. It is a key component in a wide array of consumer products, including perfumes, cosmetics, soaps, and detergents. The accurate and reliable quantification of **Methyl Cedryl Ketone** is crucial for quality control in raw materials and finished products, stability testing, and for ensuring compliance with regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of **Methyl Cedryl Ketone** due to its high sensitivity, selectivity, and ability to separate and identify volatile and semi-volatile compounds in complex matrices.

This document provides a comprehensive protocol for the analysis of **Methyl Cedryl Ketone** using GC-MS. The methodologies outlined herein are designed to serve as a robust starting point for researchers and can be adapted and validated for specific applications and sample matrices.

### Experimental Protocols

## Sample Preparation: Liquid-Liquid Extraction for Cosmetic Formulations

This protocol is suitable for the extraction of **Methyl Cedryl Ketone** from complex matrices such as creams, lotions, and perfumes.

### Materials:

- Sample containing **Methyl Cedryl Ketone**
- Methyl tert-butyl ether (MTBE), HPLC grade
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- Glass vials with PTFE-lined caps
- 15 mL glass centrifuge tubes

### Procedure:

- Accurately weigh approximately 1 gram of the homogenized sample into a 15 mL glass centrifuge tube.
- Add 5 mL of MTBE to the tube.
- Vortex the mixture vigorously for 2 minutes to ensure the complete extraction of **Methyl Cedryl Ketone** into the organic solvent.
- Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic layer from the aqueous and solid phases.
- Carefully transfer the upper organic layer (MTBE) to a clean glass vial.
- Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

- Gently swirl the vial and allow it to stand for 5 minutes.
- Transfer the dried extract to a new vial for GC-MS analysis.

## GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of **Methyl Cedryl Ketone**. These parameters may require optimization based on the specific instrument and column used.

Parameter	Setting
Gas Chromatograph	
Injection Port Temperature	250 °C
Injection Mode	Split (Split Ratio 50:1)
Injection Volume	1 µL
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)
GC Column	HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column
Oven Temperature Program	Initial temperature of 60 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.
Mass Spectrometer	
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Scan Range	40-450 amu
Solvent Delay	3 minutes

## Data Presentation

### Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of **Methyl Cedryl Ketone**. The retention time is an approximate value and may vary depending on the specific chromatographic conditions. The mass-to-charge ratios represent the molecular ion and characteristic fragment ions useful for identification and quantification.

Analyte	Molecular Formula	Molecular Weight ( g/mol )	Approximate Retention Time (min)	Key Mass-to-Charge Ratios (m/z)
Methyl Cedryl Ketone	C <sub>17</sub> H <sub>26</sub> O	246.39	15 - 20	246 (M+), 231, 203, 189, 161, 119

### Calibration Curve Parameters

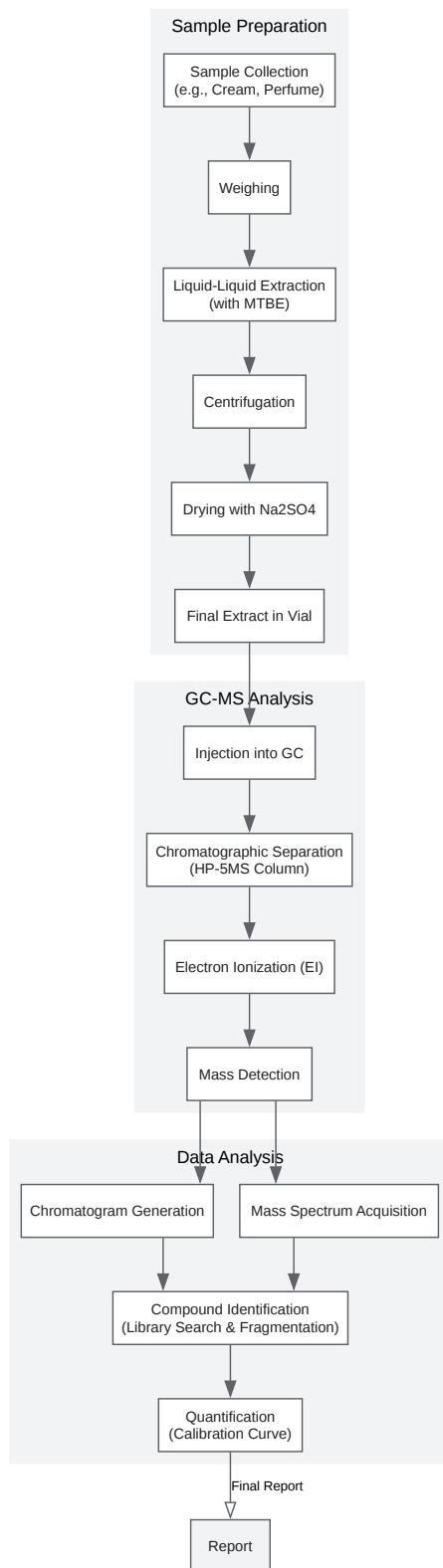
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of **Methyl Cedryl Ketone** of known concentrations.

Parameter	Value
Concentration Range	0.1 - 100 µg/mL
Linearity (R <sup>2</sup> )	> 0.995
Limit of Detection (LOD)	Instrument and matrix dependent
Limit of Quantification (LOQ)	Instrument and matrix dependent

### Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **Methyl Cedryl Ketone**.

## GC-MS Analysis Workflow for Methyl Cedryl Ketone

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Caption: Workflow for the GC-MS analysis of **Methyl Cedryl Ketone**.

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